![molecular formula C9H9FO4S B1312927 [(4-Fluorbenzyl)sulfonyl]essigsäure CAS No. 222639-41-0](/img/structure/B1312927.png)
[(4-Fluorbenzyl)sulfonyl]essigsäure
Übersicht
Beschreibung
[(4-Fluorobenzyl)sulfonyl]acetic acid is an organic compound with the molecular formula C(_9)H(_9)FO(_4)S This compound features a sulfonyl group attached to an acetic acid moiety, with a 4-fluorobenzyl group as a substituent
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
One of the primary applications of [(4-Fluorobenzyl)sulfonyl]acetic acid is its potential as an inhibitor of various enzymes, particularly histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition has been linked to therapeutic strategies for diseases such as cancer. The compound's structural characteristics allow it to interact effectively with these enzymes, making it a candidate for further investigation in cancer treatment and other therapeutic areas.
Drug Development
The unique combination of functional groups in [(4-Fluorobenzyl)sulfonyl]acetic acid makes it an attractive scaffold for developing novel bioactive molecules. Researchers have explored its potential for synthesizing new drugs with various therapeutic applications. The fluorine atom enhances lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs.
Case Study 1: Inhibition of Histone Deacetylases
Research has demonstrated that [(4-Fluorobenzyl)sulfonyl]acetic acid exhibits inhibitory effects on histone deacetylases. This inhibition is significant in the context of cancer therapy, where HDAC inhibitors are being explored for their ability to reactivate silenced genes involved in tumor suppression. Further studies are ongoing to elucidate the specific mechanisms through which this compound exerts its effects on HDAC activity.
Case Study 2: Synthesis of Novel Bioactive Molecules
A study focused on synthesizing derivatives of [(4-Fluorobenzyl)sulfonyl]acetic acid has shown promising results in developing new compounds with enhanced biological activities. These derivatives have been tested for various pharmacological properties, including anti-inflammatory and anticancer activities. The results indicate that modifications to the core structure can lead to improved efficacy and selectivity in targeting specific biological pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorobenzyl)sulfonyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and sodium sulfite.
Formation of 4-Fluorobenzyl Sulfonate: 4-Fluorobenzyl chloride reacts with sodium sulfite in an aqueous medium to form 4-fluorobenzyl sulfonate.
Acetylation: The 4-fluorobenzyl sulfonate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield [(4-Fluorobenzyl)sulfonyl]acetic acid.
Industrial Production Methods
Industrial production methods for [(4-Fluorobenzyl)sulfonyl]acetic acid would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Fluorobenzyl)sulfonyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfonyl derivatives with different functional groups.
Wirkmechanismus
The mechanism by which [(4-Fluorobenzyl)sulfonyl]acetic acid exerts its effects depends on its specific application. In biochemical contexts, it might interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, while the fluorobenzyl moiety can participate in various interactions due to its electronic properties.
Vergleich Mit ähnlichen Verbindungen
[(4-Fluorobenzyl)sulfonyl]acetic acid can be compared with other sulfonyl acetic acids and fluorobenzyl derivatives:
[(4-Chlorobenzyl)sulfonyl]acetic acid: Similar structure but with a chlorine substituent instead of fluorine, which affects its reactivity and interactions.
[(4-Methylbenzyl)sulfonyl]acetic acid: Contains a methyl group, leading to different steric and electronic properties.
[(4-Nitrobenzyl)sulfonyl]acetic acid: The nitro group significantly alters the compound’s electronic characteristics, making it more reactive in certain contexts.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the sulfonyl acetic acid framework.
Biologische Aktivität
[(4-Fluorobenzyl)sulfonyl]acetic acid (CAS Number: 222639-41-0) is a sulfonic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a fluorobenzyl group linked to a sulfonyl moiety and an acetic acid functional group. The biological activities associated with this compound are primarily linked to its potential as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.
Chemical Structure and Properties
The molecular structure of [(4-Fluorobenzyl)sulfonyl]acetic acid can be depicted as follows:
- Chemical Formula : C₉H₉FNO₄S
- Molecular Weight : 233.24 g/mol
- Functional Groups : Sulfonyl, acetic acid, and fluorobenzyl
The incorporation of the fluorine atom enhances lipophilicity, which may improve the compound's pharmacokinetic properties compared to non-fluorinated analogs.
The precise mechanism of action for [(4-Fluorobenzyl)sulfonyl]acetic acid remains under investigation. However, it is hypothesized that the compound acts as an inhibitor of HDACs, which play a significant role in various cellular processes including cell cycle regulation and apoptosis. Inhibition of these enzymes can lead to altered gene expression patterns that may be beneficial in treating diseases such as cancer .
Biological Activities
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Structure Type | Biological Activity | Notes |
---|---|---|---|
[(4-Fluorobenzyl)sulfonyl]acetic acid | Sulfonic acid derivative | HDAC inhibitor | Potential anticancer agent |
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid | Amino acid derivative | Antimicrobial | Enhanced solubility due to amino group |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid | Benzoyl derivative | Anti-inflammatory | Exhibits significant anti-inflammatory properties |
2-chloro-4-fluorobenzylsulfonic acid | Sulfonic acid derivative | Varies based on substitution | Chlorine substitution alters reactivity |
Research Insights
Recent studies have focused on the structure-activity relationships (SAR) of sulfonamide derivatives, indicating that modifications at the aryl positions can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antitumor and anti-inflammatory activities while potentially reducing toxicity .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLDAZMDJUSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466190 | |
Record name | [(4-fluorobenzyl)sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222639-41-0 | |
Record name | [(4-fluorobenzyl)sulfonyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.